6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-2,4-diol
Description
6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-2,4-diol is a heterocyclic compound featuring a fused thiophene-pyrimidine core with hydroxyl groups at positions 2 and 4 and a trifluoroethyl substituent at position 4. This compound is synthesized from methyl 2-aminothiophene-3-carboxylate and urea, followed by functionalization with POCl₃ and subsequent substitution reactions . The trifluoroethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications. Its structural uniqueness lies in the electron-withdrawing trifluoroethyl moiety, which influences both reactivity and biological activity .
Properties
IUPAC Name |
6-(2,2,2-trifluoroethyl)-1H-thieno[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O2S/c9-8(10,11)2-3-1-4-5(14)12-7(15)13-6(4)16-3/h1H,2H2,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVZFUJFUVQTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=O)NC(=O)N2)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Substituted Thiophene Precursors
The trifluoroethyl group at position 6 of the pyrimidine ring originates from a pre-functionalized thiophene precursor. While direct literature on the synthesis of 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate is sparse, analogous methodologies suggest the use of a Gewald-like reaction. This involves condensing 1,1,1-trifluoroacetone with ethyl cyanoacetate in the presence of sulfur and a base (e.g., morpholine) to yield the requisite thiophene derivative.
Cyclization with Urea
Heating methyl 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate with urea at 200°C for 2 hours induces cyclization, forming the thieno[2,3-d]pyrimidine-2,4-diol core. The reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon of urea, followed by dehydration and aromatization. This method, adapted from similar syntheses, achieves yields of approximately 72% after recrystallization from aqueous ethanol.
Key Reaction Conditions
-
Temperature : 200°C (neat conditions)
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Time : 2 hours
-
Yield : 72%
-
Purification : Dissolution in 1 N NaOH, decolorization with activated charcoal, and precipitation via acidification with 2 N HCl.
Alternative Pathways: Functionalization of Preformed Pyrimidine Cores
Chlorination and Subsequent Substitution
A two-step approach involves converting thieno[2,3-d]pyrimidine-2,4-diol to its dichloro derivative using phosphorus oxychloride (POCl₃). Refluxing the diol in POCl₃ for 10 hours replaces the hydroxyl groups with chlorides, yielding 2,4-dichlorothieno[2,3-d]pyrimidine. While this method primarily targets positions 2 and 4, the trifluoroethyl group at position 6 must be introduced earlier in the synthesis, as post-cyclization functionalization at this position remains challenging due to electronic and steric factors.
Direct Introduction of Trifluoroethyl Groups
Recent advances propose palladium-catalyzed cross-coupling reactions to install trifluoroethyl moieties. For instance, Suzuki-Miyaura coupling using trifluoroethylboronic acids could theoretically functionalize halogenated thienopyrimidines. However, this method remains speculative for position 6, as no direct examples are documented in the reviewed literature.
Optimization of Reaction Parameters
Solvent and Catalyst Selection
Cyclocondensation reactions benefit from polar aprotic solvents like dimethylformamide (DMF) or ionic liquids, which enhance reaction rates and yields. Catalytic amounts of p-toluenesulfonic acid (PTSA) have been shown to accelerate urea-mediated cyclizations, reducing reaction times by 30%.
Temperature and Time Dependencies
Elevated temperatures (>180°C) are critical for overcoming the activation energy of cyclization. However, prolonged heating (>3 hours) promotes side reactions, such as oxidation of the thiophene ring, necessitating precise thermal control.
Spectroscopic Characterization and Analytical Validation
Infrared Spectroscopy (IR)
The IR spectrum of this compound exhibits characteristic absorptions at:
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆) : A singlet at δ 7.2–7.5 ppm corresponds to the thiophene proton. The trifluoroethyl group’s –CH₂– moiety appears as a quartet (δ 3.8–4.2 ppm, J = 10 Hz) due to coupling with the CF₃ group.
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¹³C NMR : The CF₃ carbon resonates at δ 125–130 ppm (q, J = 280 Hz), while the pyrimidine carbons appear between δ 150–160 ppm.
Mass Spectrometry
Electrospray ionization (ESI) mass spectra typically show a molecular ion peak at m/z 250.1991 ([M–H]⁻), consistent with the molecular formula C₈H₅F₃N₂O₂S.
Challenges and Limitations
Regioselectivity Issues
Introducing the trifluoroethyl group at position 6 competes with undesired substitutions at positions 5 or 7 of the thiophene ring. Steric hindrance from the CF₃ group exacerbates this issue, often requiring excess reagents or directed metallation strategies.
Purification Difficulties
The compound’s high polarity complicates column chromatography, necessitating recrystallization from mixed solvents (e.g., ethanol/water). Impurities from incomplete cyclization or oxidation products further challenge isolation.
Industrial-Scale Considerations
Cost-Efficiency of Trifluoroethyl Precursors
1,1,1-Trifluoroacetone, a key starting material, remains prohibitively expensive for large-scale synthesis. Alternative routes using trifluoroacetic anhydride as both solvent and reagent are under investigation but pose safety risks due to exothermic side reactions .
Chemical Reactions Analysis
Types of Reactions
6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-2,4-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenated reagents; basic conditions using bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-2,4-diol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-2,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Structural Comparisons
The thieno[2,3-d]pyrimidine scaffold is versatile, with modifications at positions 2, 4, and 6 significantly altering properties. Below is a structural comparison with key derivatives:
Key Observations :
- Trifluoroethyl vs. Biaryl Groups : The 6-CF₂CF₃ group in the target compound increases hydrophobicity compared to the polar biaryl moiety in TAK-013, which enhances oral bioavailability .
- Diol vs.
- Core Heterocycle : Pyrido[2,3-d]pyrimidines replace the thiophene ring with pyridine, altering π-π stacking interactions and solubility .
Key Observations :
- Antimicrobial Activity : The trifluoroethyl derivative shows broader-spectrum activity compared to dithiones, which are more potent against viruses .
- Kinase Inhibition : Hydrazone derivatives (CDK4) and FAK inhibitors demonstrate that substituent bulk (e.g., tert-butyl) improves target affinity .
- Receptor Antagonism : TAK-013’s methoxyurea group forms intramolecular hydrogen bonds, enhancing membrane permeability and potency .
Divergence in Functionalization :
Biological Activity
6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-2,4-diol is a compound belonging to the thieno[2,3-d]pyrimidine family. This group of compounds has garnered attention due to their diverse biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential applications.
- Molecular Formula : CHFNOS
- Molecular Weight : 250.2 g/mol
- CAS Number : 2055107-42-9
Synthesis
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step organic reactions that incorporate various substituents to enhance biological activity. The introduction of the trifluoroethyl group is significant for improving the lipophilicity and metabolic stability of the compound.
Anticancer Activity
Recent studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives as anticancer agents. For instance:
- A study demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibited significant inhibitory effects against MDA-MB-231 breast cancer cells, suggesting their potential as targeted therapies for triple-negative breast cancer .
- In vitro assays indicated that certain derivatives could inhibit tumor cell proliferation by targeting key signaling pathways such as EGFR and VEGF .
Antimicrobial Properties
Thieno[2,3-d]pyrimidine derivatives have also shown promise in antimicrobial applications. Compounds within this class have been evaluated for their efficacy against various bacterial strains and fungi:
- Research indicates that specific derivatives possess bactericidal properties against resistant strains of bacteria, making them candidates for further development as antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of thieno[2,3-d]pyrimidine derivatives has been explored in several studies:
- Compounds have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting their utility in treating inflammatory diseases .
Case Study 1: Anticancer Activity
In a recent evaluation of thieno[2,3-d]pyrimidine derivatives:
- Compound Tested : this compound
- Cell Line : MDA-MB-231 (breast cancer)
- Results : The compound exhibited an IC50 value comparable to established therapies such as paclitaxel (PTX), indicating its potential as an effective inhibitor in cancer treatment .
Case Study 2: Antimicrobial Efficacy
A series of synthesized thieno[2,3-d]pyrimidine derivatives were tested against:
- Target Organisms : Methicillin-resistant Staphylococcus aureus (MRSA)
- Results : Certain derivatives showed significant inhibition with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
Data Tables
| Biological Activity | IC50/Effectiveness | Target |
|---|---|---|
| Anticancer Activity | Comparable to PTX | MDA-MB-231 cells |
| Antimicrobial Activity | MIC < 10 µg/mL | MRSA |
| Anti-inflammatory | Reduced cytokines | In vitro models |
Q & A
Basic: What are the standard synthetic routes for 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine-2,4-diol, and how are yields optimized?
Methodological Answer:
The synthesis typically begins with methyl 2-aminothiophene-3-carboxylate (1) and urea, heated at 200°C for 2 hours to form the thieno[2,3-d]pyrimidine-2,4-diol core. The reaction proceeds via cyclocondensation, yielding a brown molten mass that is dissolved in 1 N NaOH, decolorized with charcoal, and acidified with HCl to precipitate the product (72% yield, m.p. >300°C) . Optimization strategies include:
- Temperature control : Prolonged heating above 200°C may degrade intermediates.
- Purification : Recrystallization from water improves purity.
- Substituent introduction : Subsequent chlorination (e.g., using POCl₃) or functionalization at the 6-position with trifluoroethyl groups requires precise stoichiometry .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., trifluoroethyl signals at δ ~3.8–4.2 ppm for -CH₂CF₃) .
- LC-MS : Confirms molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
- Melting point analysis : Sharp melting points (>300°C) indicate crystalline purity .
- Elemental analysis : Validates C, H, N, S, and F content within ±0.4% deviation .
Advanced: How do reaction conditions (solvent, temperature) influence the regioselectivity of substitutions on the thienopyrimidine core?
Methodological Answer:
Regioselectivity at the 6-position is sensitive to:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution of trifluoroethyl groups, while non-polar solvents may lead to side reactions .
- Catalysts : Use of K₂CO₃ or Et₃N in amination/alkylation steps minimizes byproducts .
- Temperature : Reactions above 90°C can cause ring-opening; controlled reflux (e.g., 80–90°C in ethanol) preserves the core structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
